molecular formula C18H17N3O6S2 B2493306 methyl 2-[(2Z)-2-[(2-phenoxyacetyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 865199-46-8

methyl 2-[(2Z)-2-[(2-phenoxyacetyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2493306
CAS No.: 865199-46-8
M. Wt: 435.47
InChI Key: JRAPIPQEMFNWCL-ZZEZOPTASA-N
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Description

Methyl 2-[(2Z)-2-[(2-phenoxyacetyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a useful research compound. Its molecular formula is C18H17N3O6S2 and its molecular weight is 435.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Microwave-Assisted Synthesis and Spectroscopic Characterization : Studies have shown the successful synthesis of novel thiophene-benzothiazole derivative compounds using microwave-assisted synthesis methods. This includes the detailed characterization of these compounds through techniques like FTIR, NMR, and elemental analysis, suggesting potential applications in material science and chemistry (Ermiş & Durmuş, 2020).

  • Crystal Structure Analysis : Research on related compounds includes the detailed crystal structure analysis of similar derivatives. This kind of structural information is crucial for understanding the molecular properties and potential applications of such compounds (Lee, Ryu, & Lee, 2017).

Medicinal Chemistry and Drug Synthesis

  • Synthesis of Drug Intermediates : Benzothiazole derivatives have been synthesized as intermediates for drugs like cefixime. This suggests the role of such compounds in pharmaceutical synthesis (Liu Qian-chun, 2010).

  • Antibacterial Activity : Some novel thiazolidines, oxadiazoles, and imidazolines containing benzothiazolylthiol groups have been synthesized and evaluated for antibacterial activity. This indicates potential applications in developing new antimicrobial agents (Desai, Dave, Shah, & Vyas, 2001).

Advanced Material Science

  • Metal Complex Synthesis and Antimicrobial Activity : Benzothiazole-imino-benzoic acid Schiff Bases have been synthesized and used to create metal complexes. These complexes were characterized and showed antimicrobial activity, suggesting their use in material science and bioactive material development (Mishra, Gound, Mondal, Yadav, & Pandey, 2019).

  • Application in Fluorescent Probes : Derivatives like 2-(benzothiazol)-4-(3-hydroxy-4-methylphenyl) imino phenol have been used to develop fluorescent probes for detecting substances like glyphosate in environmental samples, highlighting potential applications in environmental science and analytical chemistry (Sun, Yang, Li, Wang, Wang, Li, Ye, & Fu, 2021).

Properties

IUPAC Name

methyl 2-[2-(2-phenoxyacetyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O6S2/c1-26-17(23)10-21-14-8-7-13(29(19,24)25)9-15(14)28-18(21)20-16(22)11-27-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3,(H2,19,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRAPIPQEMFNWCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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